
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H13F4N3O4S and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of various biologically active compounds. For instance, its derivatives, such as 4-thiazolidinone, have been synthesized and studied for anti-inflammatory activities. These derivatives demonstrate significant anti-exudative activity, suggesting potential in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).
Crystal Structure Analysis
- The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been analyzed. Understanding these structures is vital for designing compounds with desired chemical properties and biological activities (Galushchinskiy et al., 2017).
Antibacterial Activities
- Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Such research is crucial in discovering new antibiotics and understanding the mechanisms of bacterial resistance (Juddhawala et al., 2011).
Antimicrobial Studies
- The compound and its derivatives have been explored for antimicrobial properties. Such studies help in developing new antimicrobial agents that can be effective against a range of pathogens (Patel et al., 2009).
Hypoglycemic Activity
- Novel 2,4-thiazolidinedione derivatives of this compound have been synthesized and evaluated for hypoglycemic activity. This research is significant for developing new treatments for diabetes and related metabolic disorders (Nikalje et al., 2012).
Synthesis of Derivatives
- Various methods have been developed for synthesizing related thiazolidinone derivatives. These methods are crucial for the pharmaceutical industry to produce compounds with potential therapeutic applications efficiently (Aly et al., 2014).
Anti-inflammatory Activity
- Derivatives of this compound have been synthesized and assessed for anti-inflammatory activities. This research contributes to the development of new anti-inflammatory agents (Sunder et al., 2013).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
- The compound has been used in synthesizing Pyrrolo[2,1-b]thiazol-3-one derivatives. These derivatives have potential applications in various fields of medicinal chemistry (Tverdokhlebov et al., 2005).
Antioxidant Properties
- Research has focused on the antioxidant properties of certain derivatives of this compound. Antioxidants play a crucial role in protecting cells from oxidative damage, which is linked to various diseases (Lelyukh et al., 2021).
Anticancer Activity
- The compound and its derivatives have been evaluated for anticancer activities. This research is vital for developing new cancer therapies (Kaminskyy et al., 2016).
Potential as an Anticancer Agent
- A novel synthesis and computational studies have been conducted on a derivative of this compound, highlighting its potential as an anticancer agent (Mabkhot et al., 2019).
Antibacterial and Antifungal Agents
- The compound's derivatives have been synthesized and tested for antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Kumar et al., 2012).
Synthesis of Novel Derivatives
- Novel derivatives of the compound have been synthesized and their antimicrobial activity assessed, offering insights into the development of new antimicrobial drugs (Mistry et al., 2009).
Propiedades
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4S/c21-11-5-7-12(8-6-11)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-4-2-1-3-13(14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKHVVLWOWOAMT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



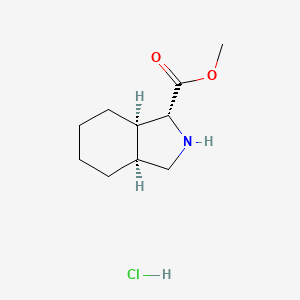
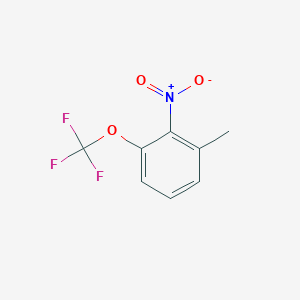
![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
![2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B2639879.png)
![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)

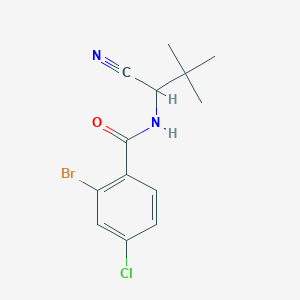
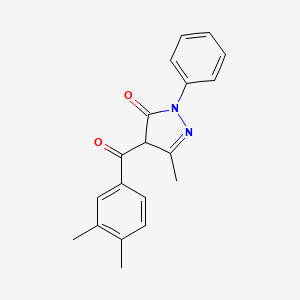
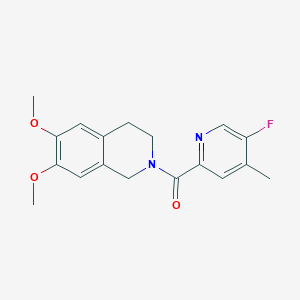
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)